An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Iodophenyl)-3-thiosemicarbazide
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Iodophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-(4-Iodophenyl)-3-thiosemicarbazide. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Core Physicochemical Properties
4-(4-Iodophenyl)-3-thiosemicarbazide is a halogenated aromatic thiosemicarbazide with potential applications in various fields of chemical and biological research. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₈IN₃S | [1][2] |
| Molecular Weight | 293.13 g/mol | [1] |
| Melting Point | 200°C (with decomposition) | [1] |
| Boiling Point | 353.4°C at 760 mmHg | [1] |
| Density | 1.974 g/cm³ | [1] |
| LogP | 2.61550 (Predicted) | [1] |
| Water Solubility | Insoluble | [3][4][5] |
| Appearance | White to off-white solid | [5] |
Synthesis and Characterization
The synthesis of 4-(4-Iodophenyl)-3-thiosemicarbazide can be achieved through established methods for thiosemicarbazide formation. A general and reliable approach involves the reaction of 4-iodophenyl isothiocyanate with hydrazine hydrate.
Experimental Protocol: Synthesis of 4-(4-Iodophenyl)-3-thiosemicarbazide
Materials:
-
4-iodophenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Deionized water
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolve 4-iodophenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with continuous stirring.
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After the initial reaction subsides, reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
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Collect the resulting solid precipitate by vacuum filtration.
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Wash the crude product with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified 4-(4-Iodophenyl)-3-thiosemicarbazide product under vacuum.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic peaks for the aromatic protons of the iodophenyl group and the protons of the thiosemicarbazide moiety (NH and NH₂ groups).
-
¹³C NMR will display signals corresponding to the carbon atoms of the aromatic ring and the thiocarbonyl group (C=S).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum should exhibit characteristic absorption bands for N-H stretching of the amine and amide groups, C=S stretching of the thiocarbonyl group, and C-I stretching of the iodophenyl group.
-
-
Mass Spectrometry (MS):
-
Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
-
Biological Activity and Signaling Pathway
Thiosemicarbazide and its derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[6] Recent studies have highlighted the potential of 4-arylthiosemicarbazides as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[7][8][9]
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the production of melanin.[10] The proposed mechanism of inhibition by thiosemicarbazide derivatives involves the chelation of the copper ions within the active site of the enzyme, thereby rendering it inactive.[7][9] This inhibition disrupts the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor for melanin synthesis.[10][11][12][13][14]
The signaling pathway for melanogenesis and the point of inhibition by 4-(4-Iodophenyl)-3-thiosemicarbazide are illustrated in the following diagram.
Caption: Inhibition of the melanogenesis pathway by 4-(4-Iodophenyl)-3-thiosemicarbazide.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for the synthesis and evaluation of 4-(4-Iodophenyl)-3-thiosemicarbazide and a logical diagram depicting the structure-activity relationship exploration.
Experimental Workflow
Caption: General experimental workflow for synthesis and biological evaluation.
Structure-Activity Relationship (SAR) Logic
Caption: Logical flow for exploring structure-activity relationships.
References
- 1. 4-(4-Iodophenyl)-3-thiosemicarbazide | CAS#:41401-36-9 | Chemsrc [chemsrc.com]
- 2. PubChemLite - 4-(4-iodophenyl)-3-thiosemicarbazide (C7H8IN3S) [pubchemlite.lcsb.uni.lu]
- 3. 4-(4-Chlorophenyl)-3-thiosemicarbazide, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 4. 4-(4-CHLOROPHENYL)-3-THIOSEMICARBAZIDE CAS#: 22814-92-2 [m.chemicalbook.com]
- 5. 4-(4-CHLOROPHENYL)-3-THIOSEMICARBAZIDE | 22814-92-2 [chemicalbook.com]
- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory activity and mechanism of thiosemicarbazide derivatives on tyrosinase and their anti-browning activity in fresh apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosinase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]
